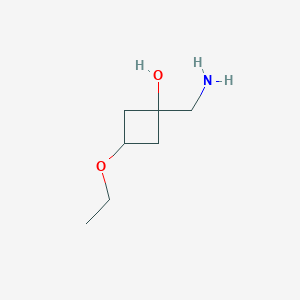

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol

Übersicht

Beschreibung

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ethylene Inhibition and Plant Growth

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is structurally similar to compounds that have been extensively studied for their role in inhibiting ethylene effects in various fruits, vegetables, and floriculture crops. Ethylene is a plant hormone that regulates a wide range of processes, including fruit ripening and flower wilting. Compounds that inhibit ethylene's action, such as 1-Methylcyclopropene (1-MCP), have been shown to be effective in prolonging the storage life and maintaining the quality of these products. These inhibitors work at very low concentrations and their effectiveness can be influenced by temperature, application duration, and the specific species of plant being treated (Blankenship & Dole, 2003).

Diagnostic Imaging in Medicine

Another related compound, Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has been utilized in positron emission tomography/computed tomography (PET/CT) scans for the diagnosis of recurrent prostate carcinoma. This application demonstrates the potential of cyclobutane derivatives in diagnostic imaging, providing a non-invasive technique for identifying cancer relapse with high sensitivity and specificity. The success of 18F-FACBC PET/CT in this field highlights the potential for this compound derivatives in medical imaging and cancer diagnosis (Ren et al., 2016).

Ripening and Senescence of Non-Climacteric Fruits

Research on the effects of ethylene-action inhibitors like 1-MCP on non-climacteric fruit crops has shown that such compounds can inhibit senescence processes, development of physiological disorders, and unwanted color changes in these fruits. This suggests that derivatives of this compound could potentially be applied to regulate these processes in non-climacteric fruits, thereby improving their postharvest quality and extending shelf life (Li et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol, also known as Gabapentin, is the α2δ-1 subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

Gabapentin binds to the α2δ-1 subunit with high affinity, which results in a decrease in calcium ion influx at nerve terminals . This reduces the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals .

Biochemical Pathways

Instead, its primary action is to decrease the activity of a subset of calcium channels .

Pharmacokinetics

Its bioavailability ranges from 27% to 60%, inversely proportional to the dose . A high-fat meal can also increase its bioavailability . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

The molecular and cellular effects of Gabapentin’s action primarily involve the reduction of excitatory neurotransmitter release, leading to decreased pain signal transmission . This results in its therapeutic effects for conditions such as partial seizures and neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gabapentin. For instance, renal function can impact the drug’s elimination, with lower doses recommended for those with kidney disease . Additionally, the presence of a high-fat meal can increase the bioavailability of Gabapentin . .

Eigenschaften

IUPAC Name |

1-(aminomethyl)-3-ethoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPRZZYRHNKGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

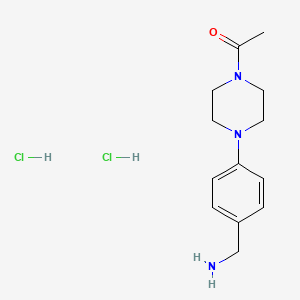

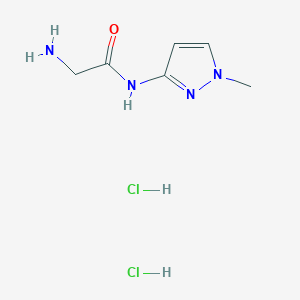

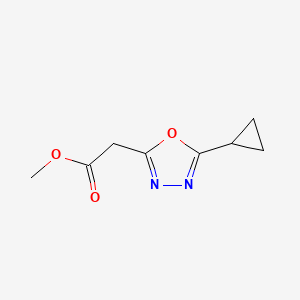

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

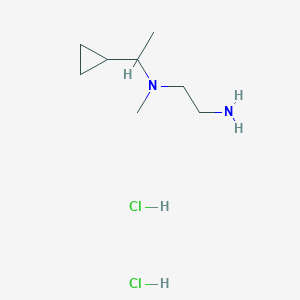

![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)